

# Acidity and pKa of 2-Iodo-4-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

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This in-depth technical guide explores the acidity and predicted pKa of **2-iodo-4-methylphenol**. The document elucidates the electronic effects of the iodo and methyl substituents on the acidity of the phenolic hydroxyl group. Furthermore, it provides detailed experimental protocols for the determination of the pKa value, a critical parameter in drug discovery and development.

## Core Concepts: Acidity of Substituted Phenols

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Phenols are generally weak acids, with the pKa of phenol itself being approximately 10.0.<sup>[1]</sup> Substituents on the aromatic ring can significantly influence the acidity by either stabilizing or destabilizing the negative charge of the phenoxide ion.

- Electron-withdrawing groups (EWGs), such as halogens, increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through their inductive effect. This stabilization of the conjugate base leads to a lower pKa value.
- Electron-donating groups (EDGs), such as alkyl groups, decrease the acidity of phenols. They destabilize the phenoxide ion by increasing the electron density on the negatively charged oxygen atom through inductive and hyperconjugation effects, resulting in a higher pKa value.<sup>[1]</sup>

In the case of **2-iodo-4-methylphenol**, the iodo group at the ortho position acts as an electron-withdrawing group, while the methyl group at the para position is an electron-donating group. The net effect on the acidity will be a combination of these opposing influences.

## Quantitative Data Summary

While a direct experimental pKa value for **2-iodo-4-methylphenol** is not readily available in the literature, an estimation can be made by considering the pKa values of related compounds.

| Compound                  | Substituents     | pKa                    | Effect on Acidity Compared to Phenol |
|---------------------------|------------------|------------------------|--------------------------------------|
| Phenol                    | None             | ~10.0                  | Baseline                             |
| p-Cresol (4-methylphenol) | 4-methyl         | 10.17 - 10.36[1][2][3] | Decreased acidity                    |
| o-Iodophenol              | 2-iodo           | ~8.51[4][5]            | Increased acidity                    |
| 2-Iodo-4-methylphenol     | 2-iodo, 4-methyl | ~8.7 (Estimated)       | Increased acidity                    |

The electron-withdrawing effect of the ortho-iodo group is expected to have a more pronounced acid-strengthening effect than the electron-donating effect of the para-methyl group. Therefore, the pKa of **2-iodo-4-methylphenol** is predicted to be lower than that of phenol, likely in the range of 8.5 to 9.0.

## Experimental Protocols for pKa Determination

The pKa of a compound like **2-iodo-4-methylphenol** can be determined experimentally using several methods, with spectrophotometric and potentiometric titrations being the most common.

### Spectrophotometric Titration

This method is suitable for compounds whose UV-Vis absorbance spectrum changes with pH.

Principle: The relative concentrations of the acidic (phenol) and basic (phenoxide) forms of the compound are determined by measuring the absorbance at a specific wavelength across a

range of pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

#### Detailed Methodology:

- Preparation of Solutions:
  - Prepare a stock solution of **2-iodo-4-methylphenol** in a suitable solvent (e.g., methanol or ethanol) to ensure solubility.
  - Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa.
  - Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the absorbance of the fully protonated and deprotonated species, respectively.
- Instrumentation and Measurement:
  - Use a calibrated UV-Vis spectrophotometer.
  - For each pH value, add a small, constant volume of the stock solution of **2-iodo-4-methylphenol** to a cuvette containing the buffer solution.
  - Record the UV-Vis spectrum, typically from 200 to 400 nm, for each solution.
- Data Analysis:
  - Identify the wavelength at which the difference in absorbance between the acidic and basic forms is maximal.
  - Plot the absorbance at this wavelength against the pH.
  - The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.

## Potentiometric Titration

This method involves the direct measurement of pH as a titrant of known concentration is added to the sample solution.

Principle: A solution of the acidic compound is titrated with a strong base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

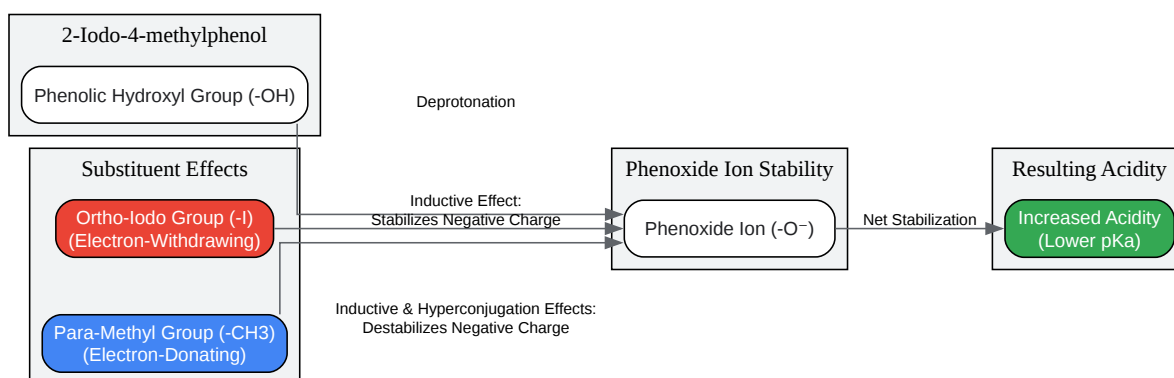
#### Detailed Methodology:

- Preparation of Solutions:
  - Accurately weigh and dissolve a sample of **2-iodo-4-methylphenol** in a suitable solvent, such as a water-ethanol mixture, to ensure solubility.
  - Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
- Instrumentation and Measurement:
  - Use a calibrated pH meter with a combination glass electrode.
  - Place the solution of **2-iodo-4-methylphenol** in a beaker with a magnetic stirrer.
  - Immerse the pH electrode in the solution and allow the reading to stabilize.
  - Add the standardized NaOH solution in small, precise increments using a burette.
  - Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.
- Data Analysis:
  - Plot the measured pH against the volume of NaOH added to generate a titration curve.
  - Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
  - The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

- The pKa is equal to the pH of the solution at the half-equivalence point.

## Visualization of Substituent Effects

The following diagram illustrates the electronic effects of the iodo and methyl substituents on the stability of the 2-iodo-4-methylphenoxide ion.



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Caption: Electronic effects on the acidity of **2-iodo-4-methylphenol**.

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## References

- 1. ymdb.ca [ymdb.ca]
- 2. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodophenol price,buy 2-Iodophenol - chemicalbook [chemicalbook.com]
- 5. 2-Iodophenol CAS#: 533-58-4 [m.chemicalbook.com]
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